molecular formula C15H15ClO B7723752 3-Chloro-4'-ethylbenzhydrol CAS No. 844683-55-2

3-Chloro-4'-ethylbenzhydrol

Cat. No.: B7723752
CAS No.: 844683-55-2
M. Wt: 246.73 g/mol
InChI Key: UKJJJZQAHBUCAA-UHFFFAOYSA-N
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Description

3-Chloro-4’-ethylbenzhydrol: is an organic compound with the molecular formula C15H15ClO It is a derivative of benzhydrol, where the phenyl groups are substituted with a chlorine atom at the 3-position and an ethyl group at the 4’-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4’-ethylbenzhydrol can be achieved through several methods. One common approach involves the reduction of 3-Chloro-4’-ethylbenzophenone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of 3-Chloro-4’-ethylbenzhydrol may involve the catalytic hydrogenation of 3-Chloro-4’-ethylbenzophenone. This process uses a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve the desired reduction.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Chloro-4’-ethylbenzhydrol can undergo oxidation reactions to form 3-Chloro-4’-ethylbenzophenone. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

    Reduction: The compound can be further reduced to form 3-Chloro-4’-ethylbenzyl alcohol using strong reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom in 3-Chloro-4’-ethylbenzhydrol can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: 3-Chloro-4’-ethylbenzophenone.

    Reduction: 3-Chloro-4’-ethylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Chloro-4’-ethylbenzhydrol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, 3-Chloro-4’-ethylbenzhydrol is studied for its potential effects on cellular processes. It may be used in the development of new biochemical assays or as a reference compound in analytical studies.

Medicine: The compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, 3-Chloro-4’-ethylbenzhydrol is used in the manufacture of specialty chemicals. It is also employed in the production of polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-4’-ethylbenzhydrol involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it could inhibit the activity of cytochrome P450 enzymes, leading to altered metabolism of other compounds.

Comparison with Similar Compounds

    3-Chloro-4’-methylbenzhydrol: Similar structure but with a methyl group instead of an ethyl group.

    4’-Ethylbenzhydrol: Lacks the chlorine substitution.

    3-Chlorobenzhydrol: Lacks the ethyl substitution.

Uniqueness: 3-Chloro-4’-ethylbenzhydrol is unique due to the presence of both chlorine and ethyl substituents on the benzhydrol framework. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(3-chlorophenyl)-(4-ethylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClO/c1-2-11-6-8-12(9-7-11)15(17)13-4-3-5-14(16)10-13/h3-10,15,17H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJJJZQAHBUCAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001256684
Record name Benzenemethanol, 3-chloro-α-(4-ethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001256684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844683-55-2
Record name Benzenemethanol, 3-chloro-α-(4-ethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844683-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, 3-chloro-α-(4-ethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001256684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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